2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine
CAS No.: 1520252-92-9
Cat. No.: VC3094281
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1520252-92-9 |
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Molecular Formula | C12H18N4 |
Molecular Weight | 218.3 g/mol |
IUPAC Name | 2-cyclopropyl-N-methyl-6-pyrrolidin-1-ylpyrimidin-4-amine |
Standard InChI | InChI=1S/C12H18N4/c1-13-10-8-11(16-6-2-3-7-16)15-12(14-10)9-4-5-9/h8-9H,2-7H2,1H3,(H,13,14,15) |
Standard InChI Key | MBSPQJDCXNCQQD-UHFFFAOYSA-N |
SMILES | CNC1=CC(=NC(=N1)C2CC2)N3CCCC3 |
Canonical SMILES | CNC1=CC(=NC(=N1)C2CC2)N3CCCC3 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine features a pyrimidine core with three key substituents:
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A cyclopropyl group at position 2, providing a three-membered carbon ring
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A pyrrolidin-1-yl group at position 6, contributing a five-membered nitrogen-containing ring
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An N-methylated amino group at position 4, adding a secondary amine functionality
Based on the structures of similar compounds, the molecular formula can be estimated as C₁₃H₁₉N₅. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, potentially influencing its biological activity and chemical properties .
Physical Properties
The physical properties of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine can be estimated based on structurally similar compounds, particularly those containing pyrimidine cores with similar substituent patterns.
Table 1: Estimated Physical Properties of 2-Cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Chemical Properties
The chemical properties of this compound are influenced by its heterocyclic structure and the electronic effects of its substituents:
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Basic character due to the nitrogen atoms in both the pyrimidine ring and pyrrolidine group
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Moderate lipophilicity contributed by the cyclopropyl and pyrrolidine moieties
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Potential for hydrogen bonding through the amine group, though reduced compared to primary amines due to N-methylation
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Likely moderately soluble in organic solvents such as dichloromethane, chloroform, and methanol
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Limited water solubility, consistent with other substituted pyrimidines with similar lipophilic groups
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine likely involves multiple steps based on established methods for preparing similar pyrimidine derivatives.
Pyrimidine Core Formation
The initial step typically involves the formation of the pyrimidine ring through a condensation reaction between an appropriate three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst. This creates the basic scaffold upon which the substituents are attached.
Reaction Conditions
The optimal conditions for each synthetic step would be determined through experimentation, but typical conditions for related compounds include:
Pyrrolidine Attachment
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Nucleophilic aromatic substitution reactions
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Temperatures of 80-120°C
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Base-mediated conditions (e.g., K₂CO₃, Cs₂CO₃)
N-Methylation
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Alkylation with methyl iodide in the presence of a base
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Reductive amination using formaldehyde and reducing agents
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Room temperature to 60°C
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Solvents such as acetonitrile or DMF
Industrial Production
For industrial-scale production, several optimization considerations would be necessary:
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Continuous flow chemistry to enhance efficiency and reduce waste
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Catalyst optimization to improve selectivity and reduce costs
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Green chemistry principles to minimize environmental impact
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Process safety analysis, particularly for reactions involving high temperatures or reactive intermediates
Chemical Reactivity
Types of Reactions
Based on the chemical structure and reactivity patterns of related pyrimidine derivatives, 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine likely participates in various reaction types:
Oxidation Reactions
The compound may undergo oxidation at susceptible sites, including:
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The cyclopropyl ring, which can undergo ring-opening under oxidative conditions
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The pyrrolidine nitrogen, which can form N-oxides
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The pyrimidine ring, which may be susceptible to oxidation at specific positions
Reduction Reactions
Potential reduction reactions include:
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Partial reduction of the pyrimidine ring
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Reduction of any oxidized intermediates
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Possible hydrogenolysis of the cyclopropyl ring under specific conditions
Substitution Reactions
The compound may participate in:
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Electrophilic substitution at the C-5 position of the pyrimidine ring
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Nucleophilic substitution under forcing conditions
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Possible displacement of the pyrrolidine group under harsh conditions
Common Reagents and Conditions
Table 3: Potential Reactivity Patterns
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Oxidation | H₂O₂, KMnO₄, mCPBA | Aqueous or organic media, 0-25°C | N-oxides, hydroxylated derivatives |
Reduction | LiAlH₄, NaBH₄ | THF, methanol, 0-25°C | Partially reduced heterocycles |
Electrophilic Substitution | Br₂, I₂, HNO₃ | Acidic conditions, -10 to 25°C | 5-substituted derivatives |
Nucleophilic Substitution | Strong nucleophiles | High temperature, polar solvents | Substitution at electron-deficient positions |
N-Dealkylation | Oxidizing agents | Acidic conditions | Secondary amine derivatives |
Major Products
The major products from these reactions depend on the specific conditions employed, but may include:
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Hydroxylated derivatives resulting from oxidation reactions
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Ring-opened products from cyclopropyl cleavage
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C-5 substituted pyrimidine derivatives
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Partially reduced heterocyclic systems
Mechanism of Action
Biological Targets
Based on the biological activity of structurally related compounds, 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine may interact with various biological targets:
Enzyme Inhibition
The compound may function as an inhibitor of specific enzymes, particularly those with binding pockets accommodating heterocyclic structures. The distribution of electron density across the molecule, influenced by the nitrogen atoms and substituents, likely impacts its binding affinity and specificity.
Receptor Interactions
Potential receptor interactions include:
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G-protein coupled receptors (GPCRs)
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Nuclear receptors
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Ion channels
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Protein kinases
Structure-Activity Relationships
The biological activity of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine would be influenced by its structural features:
Table 4: Structure-Activity Relationship Analysis
Applications and Research
Medicinal Chemistry Applications
The unique structural features of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine suggest potential applications in several areas of medicinal chemistry:
Pharmaceutical Development
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Potential development as lead compounds for drug discovery
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Structure-activity relationship studies for optimization of activity
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Scaffold for developing targeted therapeutics
Chemical Biology
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Probe molecules for studying biological pathways
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Tool compounds for investigating receptor function
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Building blocks for more complex molecular structures
Biological Activity Studies
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Antimicrobial activity screening
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Anti-inflammatory and anticancer evaluations
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Enzyme inhibition assays
Synthetic Methodology Development
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Novel approaches to pyrimidine functionalization
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Stereoselective synthesis of substituted pyrimidines
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Green chemistry applications for more sustainable preparation
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding the properties of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine:
Table 5: Comparison with Structurally Related Compounds
Functional Similarities and Differences
The functional properties of 2-cyclopropyl-N-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine compared to its analogs likely include:
Pharmacokinetic Differences
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The N-methyl group likely increases lipophilicity and may enhance membrane permeability
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The cyclopropyl group contributes to metabolic stability compared to larger alkyl groups
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The pyrrolidine ring provides basic character affecting distribution and excretion profiles
Pharmacodynamic Variations
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Distinct binding orientations due to specific spatial arrangement of functional groups
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Modified hydrogen bonding capabilities affecting target recognition
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Unique electronic distribution influencing interaction with biological receptors
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